molecular formula C10H14O2 B8341636 1-Methoxy-2-propoxybenzene

1-Methoxy-2-propoxybenzene

Cat. No.: B8341636
M. Wt: 166.22 g/mol
InChI Key: FPANKWJAKOGTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-propoxybenzene is a dialkoxybenzene compound with the molecular formula C10H14O2 and an average molecular mass of 166.220 Da . This chemical structure is part of a class of compounds investigated for their ability to modulate insect behavior, serving as agonists or antagonists for insect olfactory receptors . Researchers study such dialkoxybenzenes as they mimic naturally occurring plant odorants and have been shown to affect the olfactory responses and behaviors of Lepidoptera, including species like the gypsy moth ( Lymantria dispar ) . Compared to traditional pesticides, related dialkoxybenzenes have demonstrated a lower potential for bioaccumulation, making them compounds of interest for developing new, sustainable insect control strategies that may deter feeding or oviposition rather than acting as direct toxicants . This product is intended for research applications in chemistry and entomology. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-methoxy-2-propoxybenzene

InChI

InChI=1S/C10H14O2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h4-7H,3,8H2,1-2H3

InChI Key

FPANKWJAKOGTMU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1OC

Origin of Product

United States

Scientific Research Applications

Solvent Applications

1-Methoxy-2-propoxybenzene is primarily utilized as a solvent in multiple industries. Its effectiveness as a solvent is attributed to its ability to dissolve a wide range of polar and non-polar substances.

Key Uses:

  • Paints and Coatings: It serves as a solvent in the formulation of paints and coatings, enhancing the application properties such as flow and leveling. This compound helps in achieving a uniform finish and improving drying times.
  • Printing Inks: It is used in the production of printing inks, where it acts as a carrier for pigments and dyes, facilitating even distribution and adhesion on various substrates.
  • Cleaning Agents: The compound is also employed in cleaning products, particularly in the electronics industry, where it aids in removing residues without damaging sensitive components.

Chemical Intermediate

This compound functions as a crucial intermediate in the synthesis of other chemical compounds. Its structure allows for various chemical modifications, making it valuable in organic synthesis.

Synthesis Applications:

  • Production of Esters: The compound can be transformed into esters through reactions with carboxylic acids, which are useful in producing fragrances and flavoring agents.
  • Polymer Manufacturing: It is involved in the production of polymers, where it contributes to the properties of polyurethanes and other copolymers used in coatings and adhesives.

Environmental Applications

The environmental impact of volatile organic compounds (VOCs), including this compound, has been extensively studied. Its reactivity and potential to contribute to ground-level ozone formation are critical considerations in environmental science.

Regulatory Insights:

  • Studies have indicated that understanding the maximum incremental reactivity (MIR) values of such compounds is essential for assessing their environmental impact. Regulatory bodies utilize these values to formulate guidelines for VOC emissions from industrial processes .

Case Study 1: Automotive Industry

A study conducted on air quality within automotive cabins revealed that various organic compounds, including this compound, can diffuse from interior materials into the air over time. This research highlighted the importance of monitoring VOC levels to ensure passenger safety and comfort .

Case Study 2: Paint Formulations

Research into paint formulations incorporating this compound demonstrated improved drying times and enhanced finish quality compared to traditional solvents. This application underscores its significance in achieving high-performance coatings that meet industry standards .

Comparison with Similar Compounds

1-Methoxy-4-propoxybenzene (CAS 20743-94-6)

  • Structure : Methoxy (-OCH₃) at position 1, propoxy (-OCH₂CH₂CH₃) at position 4 (para-substitution).
  • Molecular Formula : C₁₀H₁₄O₂ (identical to the target compound).
  • Applications: Used as an intermediate in organic synthesis (e.g., agrochemicals) .

Alkoxy Chain Length Variants

1-Ethoxy-2-methoxybenzene (SA-017, JBO-248)

  • Structure : Ethoxy (-OCH₂CH₃) instead of propoxy.
  • Molecular Formula : C₉H₁₂O₂.
  • Key Differences: Boiling Point: Shorter ethoxy chain lowers boiling point compared to propoxy derivatives. Lipophilicity: Reduced logP value (1.88 vs. ~2.1 for propoxy), impacting solubility in non-polar solvents .

Substituent Type Variants

1-Methoxy-4-(2-propenyl)benzene (Estragole, CAS 140-67-0)

  • Structure : Allyl (-CH₂CH=CH₂) instead of propoxy.
  • Molecular Formula : C₁₀H₁₂O.
  • Key Differences: Reactivity: Allyl groups undergo electrophilic addition, unlike stable ether linkages. Applications: Used as a flavoring agent (e.g., basil, tarragon), but restricted due to carcinogenicity concerns .

Complex Ether Derivatives

1-{[2-Methyl-2-(4-propoxyphenyl)propoxy]methyl}-3-phenoxybenzene (CAS 80844-09-3)

  • Structure: Branched propoxy chain with additional phenoxy groups.
  • Molecular Formula : C₂₆H₃₀O₃.
  • Key Differences :
    • Steric Effects : Bulkier structure reduces solubility in polar solvents.
    • Applications : Likely used in polymer or surfactant chemistry due to its branched architecture .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications Reference
1-Methoxy-2-propoxybenzene Not Provided C₁₀H₁₄O₂ 1-OCH₃, 2-OCH₂CH₂CH₃ Intermediate in organic synthesis
1-Methoxy-4-propoxybenzene 20743-94-6 C₁₀H₁₄O₂ 1-OCH₃, 4-OCH₂CH₂CH₃ Higher thermal stability
1-Ethoxy-2-methoxybenzene Not Provided C₉H₁₂O₂ 1-OCH₃, 2-OCH₂CH₃ Lower boiling point, used in green chemistry
1-Methoxy-4-(2-propenyl)benzene 140-67-0 C₁₀H₁₂O 1-OCH₃, 4-CH₂CH=CH₂ Flavoring agent (restricted)

Key Research Findings

Synthetic Methods: Alkoxy-substituted benzenes are typically synthesized via nucleophilic substitution (e.g., Williamson ether synthesis) or Ullmann coupling. For example, 1-Ethoxy-2-methoxybenzene is prepared using 2-methoxyphenol and ethyl iodide under reflux .

Biological Activity: Nitroimidazole derivatives with methoxy/propanol groups (e.g., 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol) exhibit hypoxia-selective toxicity, highlighting the role of substituent electronic effects in drug design .

Toxicity Gaps: Limited data exist on the acute toxicity of this compound, though structurally similar compounds (e.g., 1-Acetoxy-2-methoxy-4-propenylbenzene) are labeled for industrial use only due to incomplete safety profiles .

Preparation Methods

Classical Alkylation of Phenols

The Williamson ether synthesis is the predominant method for preparing 1-methoxy-2-propoxybenzene. This two-step process involves:

  • Generation of a phenoxide ion from 2-methoxyphenol (guaiacol) under basic conditions.

  • Nucleophilic attack on an alkyl halide (typically 1-bromopropane or 1-chloropropane) to form the ether bond.

Reaction Scheme:

2-Methoxyphenol+NaOH2-Methoxyphenoxide1-BromopropaneThis compound+NaBr\text{2-Methoxyphenol} + \text{NaOH} \rightarrow \text{2-Methoxyphenoxide} \xrightarrow{\text{1-Bromopropane}} \text{this compound} + \text{NaBr}

Optimized Conditions (from Studocu):

  • Base : 25% aqueous NaOH (8.2 mmol per 1.61 mmol phenol).

  • Catalyst : Tetrabutylammonium bromide (0.053 mmol) as a phase-transfer agent.

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Temperature : 50–100°C under reflux.

  • Yield : 60–70% after purification via silica gel chromatography.

Key Considerations:

  • Side reactions : Competing O- vs. C-alkylation is minimized by using a polar aprotic solvent and excess alkyl halide.

  • Purification : Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (8:1) confirms product homogeneity.

Catalytic Cross-Dehydrogenative Coupling (CDC)

Transition Metal-Catalyzed Etherification

Cross-dehydrogenative coupling offers a one-step alternative by activating C–H bonds in methanol and propanol derivatives.

Mechanism (from PMC):

  • Oxidative activation : A Cu(II)/t-BuOOH system generates alkoxy radicals.

  • Radical recombination : Coupling of 2-methoxyphenol with propanol-derived radicals.

Reaction Conditions:

  • Catalyst : CuCl₂ (10 mol%) with tert-butyl hydroperoxide (t-BuOOH) as an oxidant.

  • Solvent : Dichloromethane (DCM) at 80°C.

  • Yield : 45–55%, with 20–30% unreacted starting material.

Limitations:

  • Lower selectivity due to competing dimerization of propanol.

  • Requires rigorous exclusion of moisture.

Reductive Alkylation of Quinones

Modified Pathway:

  • Synthesis of 3,4-dimethoxypropiophenone via Friedel-Crafts acylation.

  • Catalytic hydrogenation using Raney nickel (5–10 bar H₂, 50–100°C).

  • Etherification of the resultant alcohol with methyl iodide.

Yield**: 40–50% after three steps.

Comparison of Synthetic Methods

Method Conditions Yield Advantages Disadvantages
Williamson Synthesis NaOH, 1-bromopropane, THF, reflux60–70%High selectivity, scalableRequires halogenated reagents
CDC Coupling CuCl₂, t-BuOOH, DCM, 80°C45–55%One-step, avoids alkyl halidesModerate yield, radical side reactions
Reductive Alkylation Raney nickel, H₂, 50–100°C40–50%Utilizes stable ketone precursorsMulti-step, low overall efficiency

Mechanistic Insights and Side Reactions

Competing Pathways in Williamson Synthesis

  • Alkoxide formation : Excess NaOH ensures complete deprotonation of 2-methoxyphenol (pKa ≈ 10).

  • Steric effects : Ortho-substitution on the benzene ring slows nucleophilic attack, necessitating prolonged reaction times.

Byproduct Formation in CDC

  • Dimerization : Propanol radicals may couple to form dipropyl ether (5–10% yield).

  • Overoxidation : Methoxy groups are susceptible to demethylation under strong oxidative conditions.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • THF recovery : Distillation at reduced pressure (60°C, 200 mbar) achieves >90% solvent reuse.

  • Raney nickel regeneration : Washing with dilute acetic acid restores catalytic activity for hydrogenation.

Environmental Impact

  • Waste streams : Bromide salts from Williamson synthesis require neutralization (e.g., CaCO₃).

  • Green chemistry : CDC methods reduce halogenated waste but face challenges in catalyst toxicity .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Key Reference
Williamson Ether2-Propoxybenzene, CH₃I, K₂CO₃, DMF, 80°C78–85≥95%
Catalytic CouplingPd(OAc)₂, ligand, base, 100°C65–72≥90%

Advanced: How to optimize reaction conditions to minimize byproducts in synthesis?

Methodological Answer:
Optimize solvent polarity (e.g., switch from DMF to THF for steric control) and employ catalytic systems (e.g., Pd/ligand combinations) to suppress side reactions. Monitor intermediates via in-situ FTIR or HPLC to adjust reaction kinetics. For example, lower temperatures (60–70°C) reduce thermal degradation .

Basic: What analytical techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy (–OCH₃, δ ~3.3 ppm) and propoxy (–OCH₂CH₂CH₃, δ ~1.0–1.5 ppm) groups.
  • GC-MS : Confirm molecular ion (m/z = 166) and fragmentation patterns.
  • IR Spectroscopy : Detect C–O–C stretches (1050–1250 cm⁻¹) .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/DataDetection LimitReference
¹H NMRδ 3.3 (s, 3H, OCH₃)0.1 µmol
GC-MSm/z 166 [M]⁺1 ppb

Advanced: How to resolve spectral overlaps in isomeric impurities?

Methodological Answer:
Use 2D NMR (COSY, HSQC) to distinguish positional isomers (e.g., 1-methoxy vs. 2-methoxy). Computational modeling (DFT-based chemical shift predictions) can validate assignments. For example, simulated ¹³C shifts for methoxy groups differ by ±2 ppm between ortho and para positions .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 10 ppm).
  • Storage : Inert atmosphere (N₂), –20°C for long-term stability .

Advanced: How to characterize thermal decomposition products?

Methodological Answer:
Perform TGA-FTIR coupled analysis under nitrogen. Major decomposition products include methanol (m/z 32) and propylene oxide (m/z 58). Quantify using GC-MS calibration curves and compare to NIST library spectra .

Basic: What are its applications in organic synthesis?

Methodological Answer:
Serves as a building block for:

  • Ligand design : Chelating agents in coordination chemistry.
  • Polymer precursors : Ether-linked monomers for polyethers.
  • Pharmaceutical intermediates : Functionalization of aromatic cores .

Advanced: How to evaluate its potential in drug discovery?

Methodological Answer:

  • Pharmacophore modeling : Assess interaction with target proteins (e.g., COX-2).
  • ADMET profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability.
  • Bioactivity assays : Test against cancer cell lines (e.g., MTT assay) with IC₅₀ dose-response curves .

Basic: How to ensure stability during storage?

Methodological Answer:

  • Light-sensitive : Store in amber vials.
  • Moisture control : Use molecular sieves in sealed containers.
  • Monitor degradation : Quarterly HPLC analysis (RSD ≤2%) .

Advanced: How to address contradictory data in solvent polarity studies?

Methodological Answer:

  • Reproducibility checks : Standardize solvent purity (HPLC-grade).
  • Meta-analysis : Aggregate data from PubChem and CAS Common Chemistry (≥3 independent studies).
  • Statistical validation : Apply ANOVA to resolve discrepancies in logP values .

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